[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid
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Overview
Description
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is a complex organic compound featuring an indole moiety, a phenyl group, and an amino acid derivative. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Mechanism of Action
Target of Action
It’s known that indole derivatives often target a variety of receptors and enzymes
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact interaction of this compound with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, often related to their targets
Result of Action
Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole is then subjected to further functionalization.
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Step 1: Synthesis of Indole Derivative
Reagents: Phenylhydrazine, aldehyde/ketone, acid catalyst (e.g., hydrochloric acid).
Conditions: Reflux in ethanol or another suitable solvent.
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Step 2: Formation of Amino Acid Derivative
Reagents: Indole derivative, chloroacetic acid, base (e.g., sodium hydroxide).
Conditions: Heating under reflux.
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Step 3: Coupling with Phenyl Group
Reagents: Amino acid derivative, phenyl isocyanate.
Conditions: Room temperature, inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common for the indole ring, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-ethanol.
Substitution: 5-Bromoindole.
Scientific Research Applications
Chemistry
In chemistry, [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is used as a building block for synthesizing more complex molecules. Its indole moiety is particularly valuable for creating compounds with potential biological activity .
Biology
Biologically, this compound can be used to study the interactions of indole derivatives with various biological targets. It may serve as a model compound for understanding the behavior of indole-containing drugs.
Medicine
In medicine, indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties . This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Industry
Industrially, this compound might be used in the synthesis of dyes, pigments, and other materials where indole derivatives are valuable.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Uniqueness
[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid is unique due to its combination of an indole moiety with an amino acid derivative and a phenyl group. This structure provides a versatile scaffold for further functionalization and potential biological activity .
Properties
IUPAC Name |
2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(13-23(14-20(25)26)16-6-2-1-3-7-16)21-11-10-15-12-22-18-9-5-4-8-17(15)18/h1-9,12,22H,10-11,13-14H2,(H,21,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPKDNBXHQROJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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